3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol
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Overview
Description
3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol is a chemical compound with the molecular formula C8H17NO2S. It is characterized by the presence of an amino group, an oxetane ring, and a sulfanyl group attached to a pentanol backbone. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of oxetane derivatives with amino alcohols under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxetane ring.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The amino group and oxetane ring play crucial roles in binding to enzymes and receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(oxetan-3-ylthio)pentan-1-ol: Similar structure but with a thioether linkage.
3-Amino-2-(oxetan-3-ylsulfinyl)pentan-1-ol: Contains a sulfinyl group instead of a sulfanyl group.
3-Amino-2-(oxetan-3-ylsulfonyl)pentan-1-ol: Features a sulfonyl group, offering different chemical properties.
Uniqueness
The presence of the oxetane ring and sulfanyl group makes it particularly valuable in synthetic chemistry and research .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-amino-2-(oxetan-3-ylsulfanyl)pentan-1-ol |
InChI |
InChI=1S/C8H17NO2S/c1-2-7(9)8(3-10)12-6-4-11-5-6/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
CTKQWJNNTDWETL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CO)SC1COC1)N |
Origin of Product |
United States |
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